Ethyl 2-methyl-3-oxohexanoate Ethyl 2-methyl-3-oxohexanoate
Brand Name: Vulcanchem
CAS No.: 29304-40-3
VCID: VC1962551
InChI: InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3
SMILES: CCCC(=O)C(C)C(=O)OCC
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Ethyl 2-methyl-3-oxohexanoate

CAS No.: 29304-40-3

Cat. No.: VC1962551

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-3-oxohexanoate - 29304-40-3

Specification

CAS No. 29304-40-3
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name ethyl 2-methyl-3-oxohexanoate
Standard InChI InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3
Standard InChI Key ZHDUQUQKEAZVPG-UHFFFAOYSA-N
SMILES CCCC(=O)C(C)C(=O)OCC
Canonical SMILES CCCC(=O)C(C)C(=O)OCC

Introduction

Physical and Chemical Properties

Structure and Functional Groups

Ethyl 2-methyl-3-oxohexanoate contains several key functional groups that define its chemical behavior. Its structure incorporates an ester group (C-O-O-C) at one end of the molecule, a ketone group (C=O) at the third carbon position, a methyl substituent at the second carbon position, and a propyl chain extending from the ketone group. This arrangement of functional groups creates a molecule with multiple reactive sites, contributing to its versatility in organic synthesis.

The compound's structure can be represented by the molecular formula C₉H₁₆O₃, with a linear arrangement of carbon atoms forming the backbone of the molecule. The methyl group at the second position creates a chiral center, potentially leading to stereochemical considerations in reactions involving this compound. This stereogenic center is particularly important when considering the compound's interactions with biological systems or its use in asymmetric synthesis .

The ketone functional group at the third carbon position is electron-withdrawing, which influences the acidity of neighboring hydrogen atoms. This electronic effect makes the α-hydrogen atoms particularly acidic, facilitating enolization and subsequent reactions at this position. Meanwhile, the ester group provides another reactive site for transformations such as hydrolysis, transesterification, or reduction.

Chemical Properties

The chemical properties of Ethyl 2-methyl-3-oxohexanoate are largely determined by its functional groups, particularly the ketone and ester moieties. These functional groups make it a reactive compound capable of participating in numerous chemical transformations, enhancing its utility in organic synthesis.

The ketone group can undergo various nucleophilic addition reactions with reagents such as hydride donors (like sodium borohydride or lithium aluminum hydride), Grignard reagents, and amines. These reactions can lead to the formation of secondary alcohols, tertiary alcohols, or imines, respectively. The ketone's carbonyl group is also susceptible to reduction, which can be performed selectively in the presence of the ester group under controlled conditions.

The ester group can participate in hydrolysis reactions under both acidic and basic conditions, leading to the corresponding carboxylic acid. It can also undergo transesterification with other alcohols, allowing for the modification of the ester portion of the molecule. Additionally, the ester can be reduced to an alcohol using appropriate reducing agents.

One of the most significant chemical properties of Ethyl 2-methyl-3-oxohexanoate is the acidity of the hydrogen atom at the alpha position (between the ketone and ester groups). This hydrogen can be readily abstracted by bases to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, including aldol condensations, Michael additions, and alkylation reactions.

The presence of the methyl group at the second position introduces steric considerations that may influence the reactivity and stereoselectivity of reactions involving this compound. This stereogenic center can lead to the formation of diastereomers in reactions that create additional stereogenic centers, adding complexity to the synthetic utility of this compound.

Applications and Uses

Ethyl 2-methyl-3-oxohexanoate has diverse applications across various fields, leveraging its unique structural features and reactivity to serve as a valuable building block or intermediate in numerous processes.

Role in Synthetic Chemistry

As a β-keto ester, Ethyl 2-methyl-3-oxohexanoate serves as a valuable building block in organic synthesis. Its bifunctional nature allows it to participate in various reactions, making it useful for a range of synthetic applications.

The compound plays a significant role in heterocycle synthesis, where it can be employed in the preparation of various heterocyclic compounds, including pyrazoles, pyrimidines, and furanones. The presence of both ketone and ester functionalities provides multiple points of attachment for constructing these cyclic structures. For instance, reaction with hydrazines can lead to pyrazole derivatives, while condensation with amidines can yield pyrimidines.

In natural product synthesis, Ethyl 2-methyl-3-oxohexanoate can serve as an intermediate in multi-step syntheses of complex natural products. The compound's functional groups provide versatile handles for further transformations, allowing for the construction of more complex molecular scaffolds found in nature.

The compound also has potential applications as a pharmaceutical intermediate in the synthesis of potential drug candidates. Many pharmaceutical compounds contain structural motifs that can be derived from β-keto esters, making Ethyl 2-methyl-3-oxohexanoate a potentially valuable starting material in medicinal chemistry and drug discovery programs.

Biological Activity and Research

Ethyl 2-methyl-3-oxohexanoate exhibits biological activity primarily through its interactions with enzymes involved in metabolic pathways, suggesting potential applications in biochemical and medicinal research.

Interactions with Biological Systems

The compound may act as a substrate or inhibitor in enzyme-catalyzed reactions, potentially influencing various cellular processes. Its structural resemblance to natural metabolic intermediates suggests it could interact with enzymes involved in fatty acid metabolism or the Krebs cycle. The ketone and ester functionalities provide sites for potential hydrogen bonding and other non-covalent interactions with enzyme active sites.

The compound's ability to form oximes and hydrazones through nucleophilic addition with aldehydes and ketones suggests it could interact with various biological molecules containing these functional groups. These interactions could potentially disrupt or modify cellular processes, leading to biological effects that might be harnessed for therapeutic purposes.

Additionally, the moderate lipophilicity of Ethyl 2-methyl-3-oxohexanoate, as indicated by its LogP value, suggests it could potentially cross cellular membranes, allowing it to reach intracellular targets. This property is important for compounds intended to interact with intracellular enzymes or other molecular targets .

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural confirmation of Ethyl 2-methyl-3-oxohexanoate, providing crucial information about its molecular structure and purity .

Other Spectroscopic Methods

Beyond NMR, several other spectroscopic techniques provide complementary information about the structure and properties of Ethyl 2-methyl-3-oxohexanoate .

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the molecule. For Ethyl 2-methyl-3-oxohexanoate, characteristic absorption bands would be expected for the ketone group (typically around 1710-1720 cm⁻¹) and the ester group (typically around 1735-1750 cm⁻¹). These distinct absorption patterns help confirm the presence of these key functional groups in the molecule .

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak for Ethyl 2-methyl-3-oxohexanoate would be expected at m/z 172, corresponding to its molecular weight. Characteristic fragmentation patterns might include loss of the ethoxy group from the ester, cleavage adjacent to the ketone, and other typical fragmentations of ketoesters .

These spectroscopic methods collectively provide a comprehensive characterization of the compound, essential for confirming its identity and purity in both research and commercial contexts .

CategoryInformationReference
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Hazard ClassesSkin Irrit. 2 (100%)
Eye Irrit. 2A (100%)
STOT SE 3 (100%)

These hazard classifications indicate that the compound can cause irritation to the skin and eyes upon contact, and its vapors may irritate the respiratory tract when inhaled. These hazards necessitate appropriate precautions when handling the compound to minimize exposure and potential adverse effects .

The classification as a Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3 substance indicates that it may cause transient respiratory tract irritation. This classification is common for volatile organic compounds that can affect the respiratory system upon inhalation of vapors or aerosols .

Precautionary Measures

To minimize risks associated with handling Ethyl 2-methyl-3-oxohexanoate, several precautionary measures should be implemented based on the GHS precautionary statement codes associated with this compound .

Personal Protective Equipment (PPE) is essential when working with this compound. This includes wearing appropriate chemical-resistant gloves to prevent skin contact, safety goggles or a face shield to protect the eyes, and laboratory attire such as a lab coat to protect clothing and skin from potential splashes or spills .

Proper ventilation is crucial to prevent inhalation of vapors. Work should be conducted in a well-ventilated area or, preferably, under a fume hood that can effectively remove vapors from the breathing zone. This is particularly important when heating the compound or working with it for extended periods .

The compound should be stored in a cool, dry place, away from incompatible materials, in a tightly closed container. Proper labeling of storage containers with hazard information is essential for ensuring awareness of the potential risks associated with the compound .

Emergency procedures should be established, and appropriate spill cleanup materials and first aid supplies should be readily available. In case of skin or eye contact, immediate washing with plenty of water is recommended, followed by medical attention if irritation persists .

The GHS precautionary statement codes for this compound include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501, each providing specific guidance for safe handling and emergency response .

ParameterSpecificationReference
Purity≥90%
AppearanceColorless to pale yellow liquid
IdentityConfirmed by spectroscopic methods
Storage ConditionRefrigerated/freezer

The purity of commercial samples is typically verified using analytical techniques such as NMR, MS, or HPLC, with certificates of analysis often provided by suppliers to confirm the identity and purity of the product. Higher purity grades may be available at premium prices for applications requiring greater purity .

When purchasing this compound, it is advisable to review the certificate of analysis provided by the supplier for specific lot information regarding purity and impurity profile. Additionally, considering the storage conditions recommended by the supplier is important for maintaining the compound's stability and integrity during storage .

Comparison with Similar Compounds

To better understand the properties and potential applications of Ethyl 2-methyl-3-oxohexanoate, it is helpful to compare it with structurally related compounds, particularly other β-keto esters with varying alkyl chain lengths or substituents .

Related Ketoesters

Several related ketoesters share structural similarities with Ethyl 2-methyl-3-oxohexanoate, differing primarily in the length of the alkyl chain or the substituent at the second carbon position .

Table 4: Comparison of Ethyl 2-methyl-3-oxohexanoate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS NumberReference
Ethyl 2-methyl-3-oxohexanoateC₉H₁₆O₃172.22Base compound29304-40-3
Ethyl 2-ethyl-3-oxohexanoateC₁₀H₁₈O₃186.25Ethyl instead of methyl at C-25331-82-8
Ethyl 2-methyl-3-oxopentanoateC₈H₁₄O₃158.19One carbon shorter alkyl chain759-66-0
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17Two carbons shorter alkyl chain609-14-3
Ethyl 2-methyl-3-oxopropanoateC₆H₁₀O₃130.14Three carbons shorter alkyl chain27772-62-9

These structural variations can significantly impact the physical and chemical properties of these compounds. For instance, as the alkyl chain length increases, properties such as boiling point, density, and lipophilicity tend to increase. Similarly, replacing the methyl group at the second position with an ethyl group, as in Ethyl 2-ethyl-3-oxohexanoate, can affect steric considerations and potentially alter reactivity patterns .

The differences in molecular weight and structure also influence spectroscopic properties, with each compound showing characteristic patterns in NMR, IR, and mass spectra that reflect their specific structural features. These spectral differences are valuable for analytical identification and differentiation of these related compounds .

Structure-Activity Relationships

The structural differences between these related compounds influence their reactivity, physical properties, and potential biological activities in ways that can be systematically analyzed to understand structure-activity relationships.

Different substituents at the C-2 position or variations in the alkyl chain length can affect the reactivity of both the ketone and ester functional groups. For instance, increasing the steric bulk at the C-2 position (e.g., replacing a methyl with an ethyl group) can reduce the reactivity at adjacent positions due to steric hindrance. Similarly, longer alkyl chains may provide different electronic effects that influence the reactivity of the carbonyl groups .

Changes in molecular weight and structure impact physical properties such as boiling point, solubility, and partition coefficient. Generally, compounds with longer alkyl chains tend to have higher boiling points, lower water solubility, and higher partition coefficients (LogP), reflecting their increased lipophilicity. These property changes can significantly impact the compound's behavior in various applications, from synthesis to potential biological activities .

Even minor structural modifications can significantly alter interactions with biological systems, potentially leading to different biochemical effects. For example, variations in chain length or substitution patterns can affect how these compounds interact with enzyme active sites or receptors, potentially resulting in different biological activities or potencies. Understanding these structure-activity relationships is crucial for drug design and other applications where specific biological activities are desired.

Future Research Directions

The unique structural features and reactivity of Ethyl 2-methyl-3-oxohexanoate suggest several promising areas for future research that could expand our understanding of this compound and enhance its applications in various fields.

Unexplored Properties and Applications

Several aspects of Ethyl 2-methyl-3-oxohexanoate remain relatively unexplored and could yield valuable insights through focused research efforts.

Investigating stereoselective syntheses and the potential biological significance of different stereoisomers represents an important research gap. Given that the compound contains a stereogenic center at the second carbon position, developing methods for the selective synthesis of specific stereoisomers could be valuable, particularly if different stereoisomers exhibit different biological activities or reactivity patterns.

Exploring the compound's potential in polymer chemistry and materials development could reveal novel applications beyond its current uses. The bifunctional nature of the molecule could potentially be exploited for the development of new polymeric materials with specific properties. For example, the ketone and ester groups could serve as points of attachment in polymer chains or as sites for cross-linking.

Using computational methods to predict reactivity patterns and potential interactions with biological targets could guide experimental efforts and provide insights into the compound's behavior. Molecular modeling and simulation techniques could help identify promising reactions or biological targets without the need for extensive experimental screening, potentially accelerating the discovery of new applications.

Systematic modification of the basic structure to develop potential drug candidates represents another promising research direction. By using Ethyl 2-methyl-3-oxohexanoate as a scaffold and systematically modifying various portions of the molecule, researchers could potentially develop compounds with enhanced biological activities for specific therapeutic applications. This medicinal chemistry approach could leverage the current understanding of the compound's properties while exploring new structural variations.

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